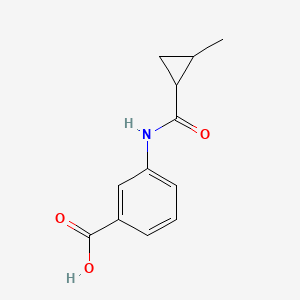

3-(2-Methylcyclopropaneamido)benzoic acid

Description

3-(2-Methylcyclopropaneamido)benzoic acid is an organic compound with the molecular formula C₁₂H₁₃NO₃ It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylcyclopropaneamido group

Properties

IUPAC Name |

3-[(2-methylcyclopropanecarbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-5-10(7)11(14)13-9-4-2-3-8(6-9)12(15)16/h2-4,6-7,10H,5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHLXYNGPQOJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclopropaneamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-methylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopropaneamido)benzoic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amide group to an amine.

Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Meta-chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(2-Methylcyclopropaneamido)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

Para-aminobenzoic acid (PABA): An aromatic compound used in the synthesis of folate and as a sunscreen agent.

Meta-chloroperbenzoic acid (m-CPBA): A peracid used as an oxidizing agent in organic synthesis.

Uniqueness

3-(2-Methylcyclopropaneamido)benzoic acid is unique due to the presence of the 2-methylcyclopropaneamido group, which imparts distinct chemical and physical properties

Biological Activity

3-(2-Methylcyclopropaneamido)benzoic acid, identified by its CAS number 953726-42-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical development. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is a derivative of benzoic acid, which is known for its diverse biological activities. The structural modifications introduced by the methylcyclopropaneamido group may enhance its interaction with biological targets, making it a candidate for further research in drug development.

Biological Activity

Anti-inflammatory Properties

Recent studies suggest that this compound exhibits significant anti-inflammatory activity. This is particularly relevant in the context of diseases characterized by chronic inflammation. The compound's mechanism appears to involve modulation of inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

The proposed mechanism of action for this compound includes:

- Inhibition of COX Enzymes: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Regulation of Cytokine Production: The compound may also modulate the release of cytokines such as TNF-α and IL-1β, which are critical mediators in inflammatory processes.

Study 1: In Vivo Evaluation

In an experimental model involving lipopolysaccharide (LPS)-induced inflammation in rats, this compound was administered at a dosage converted to human equivalent. The results indicated:

- Significant Reduction in Inflammatory Markers: There was a notable decrease in plasma concentrations of TNF-α and IL-1β post-treatment.

- Improvement in Clinical Symptoms: Treated rats exhibited less severe lung injury and maintained normal body temperatures during inflammation episodes.

These findings suggest that the compound effectively mitigates inflammation and could serve as a basis for developing new anti-inflammatory therapies.

Study 2: In Silico Studies

In silico analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate:

- Potential Binding to COX Enzymes: Molecular docking simulations suggest strong interactions with COX-2, supporting experimental findings regarding its anti-inflammatory action.

- Activity Against Other Targets: The compound may also interact with additional targets involved in inflammatory pathways, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory | Potential NSAID |

| Acetylsalicylic Acid | Structure | Anti-inflammatory | Common NSAID with side effects |

| Salicylic Acid Derivatives | Structure | Analgesic and anti-inflammatory | Various derivatives exhibit different potencies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.